Methyl 2-(piperidin-1-yl)pyridine-4-carboxylate

medicinal chemistry physicochemical profiling SAR

Methyl 2-(piperidin-1-yl)pyridine-4-carboxylate (CAS 888070-05-1, MFCD08741429), also commonly referenced as methyl 2-piperidinoisonicotinate, is a heterocyclic ester building block integrating a piperidine ring at the 2-position of a pyridine-4-carboxylate (isonicotinate) core. It is commercially available for research use with a typical purity specification of 97% (HPLC) , catalogued under supplier numbers such as Thermo Scientific 10142794 and Santa Cruz Biotechnology sc-263531.

Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
CAS No. 888070-05-1
Cat. No. B1612080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(piperidin-1-yl)pyridine-4-carboxylate
CAS888070-05-1
Molecular FormulaC12H16N2O2
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=NC=C1)N2CCCCC2
InChIInChI=1S/C12H16N2O2/c1-16-12(15)10-5-6-13-11(9-10)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3
InChIKeyCCOBIXWZODVNKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(Piperidin-1-yl)pyridine-4-carboxylate (CAS 888070-05-1): Core Identifiers & Sourcing Baseline


Methyl 2-(piperidin-1-yl)pyridine-4-carboxylate (CAS 888070-05-1, MFCD08741429), also commonly referenced as methyl 2-piperidinoisonicotinate, is a heterocyclic ester building block integrating a piperidine ring at the 2-position of a pyridine-4-carboxylate (isonicotinate) core . It is commercially available for research use with a typical purity specification of 97% (HPLC) , catalogued under supplier numbers such as Thermo Scientific 10142794 and Santa Cruz Biotechnology sc-263531 [1]. This document focuses on quantifiable evidence that differentiates this specific regioisomer and ester variant from its closest structural analogs for scientific procurement decision-making.

Why Generic Substitution of Methyl 2-(Piperidin-1-yl)pyridine-4-carboxylate Fails: The Regioisomer and Ester Specificity Problem


Substituting methyl 2-(piperidin-1-yl)pyridine-4-carboxylate with a structurally similar analog (e.g., the corresponding 3-carboxylate regioisomer, the free carboxylic acid, or a different alkyl ester) introduces measurable differences in electronic distribution, reactivity, and downstream synthetic compatibility . The 4-carboxylate (isonicotinate) regioisomer positions the ester substituent para to the pyridine nitrogen, creating a distinct dipole moment (predicted XLogP3 = 2.0 [1]) and hydrogen-bond acceptor pattern (TPSA = 42.43 Ų [1]) that governs its solubility profile and its reactivity in metal-catalyzed cross-coupling and nucleophilic substitution reactions . The methyl ester, as opposed to bulkier ethyl or tert-butyl esters, provides optimal crystallinity for purification (the acid derivative has a reported melting point of 167–168 °C ) while retaining sufficient hydrolytic stability for multi-step synthetic sequences . These quantifiable physicochemical parameters mean that generic substitution can alter reaction kinetics, intermediate stability, and ultimate product purity, as elaborated in the evidence guide below.

Methyl 2-(Piperidin-1-yl)pyridine-4-carboxylate: Quantitative Differentiation Evidence vs. Structural Analogs


Regioisomeric Positioning: 4-Carboxylate vs. 3-Carboxylate and 2-Carboxylate Analogs – Dipole & TPSA Comparison

The 4-carboxylate (isonicotinate) substitution pattern of the target compound imparts distinct electronic and topological properties compared to the 3-carboxylate (nicotinate) and 2-carboxylate (picolinate) regioisomers. The target compound has a computed XLogP3 of 2.0 and a topological polar surface area (TPSA) of 42.43 Ų [1]. In contrast, typical methyl 2-(piperidin-1-yl)pyridine-3-carboxylate analogs exhibit different hydrogen-bonding geometries due to the meta-positioning of the ester relative to the ring nitrogen. A structurally analogous building block, ethyl 6-(piperidin-1-yl)pyridine-3-carboxylate, relies on the piperidine ring to enhance solubility rather than the regioisomeric carboxylate position [2]. For certain biological targets, the 4-pyridyl (isonicotinate) configuration has been demonstrated to confer superior activity compared to the 3-pyridyl (nicotinate) configuration; for example, ethyl isonicotinate increased thrips capture 31-fold over controls, significantly outperforming ethyl nicotinate [3], illustrating that 4-pyridyl carbonyl geometry can be a critical determinant of molecular recognition.

medicinal chemistry physicochemical profiling SAR

Methyl Ester vs. Free Carboxylic Acid: Hydrolytic Stability and Synthetic Handle for Late-Stage Diversification

The methyl ester moiety of the target compound provides a strategic balance of stability and reactivity compared to the corresponding free carboxylic acid (2-(piperidin-1-yl)pyridine-4-carboxylic acid, CAS 855153-75-2). The free acid has a reported melting point of 167–168 °C , indicating strong intermolecular hydrogen bonding that can complicate purification and solubility. The methyl ester, with its XLogP3 of 2.0 and TPSA of 42.43 Ų [1], offers improved organic solvent solubility and is amenable to direct use in amide coupling, ester hydrolysis, and hydrazinolysis reactions without requiring protection/deprotection steps. Ethyl ester analogs, such as ethyl 2-(piperidin-1-yl)pyridine-4-carboxylate, introduce additional steric bulk (rotatable bonds = 3 vs. 2 for the methyl ester ) that can alter reaction rates in ester aminolysis and enzyme-catalyzed transformations. The methyl ester is also the direct precursor to the SRPK inhibitor pharmacophore SRPIN340 (N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)isonicotinamide) [2], establishing its specific utility as a key pharmaceutical intermediate.

synthetic chemistry library synthesis prodrug design

Piperidine Substituent at the 2-Position: Impact on Basicity and Receptor Recognition vs. Morpholine or Piperazine Analogs

The piperidine ring at the 2-position of the pyridine core provides distinct basicity (estimated pKa ~10 for piperidine nitrogen) compared to morpholine analogs (e.g., methyl 2-(morpholin-1-yl)pyridine-4-carboxylate, where the morpholine oxygen reduces basicity by approximately 2–3 pKa units) [1]. This difference in basicity directly impacts the protonation state at physiological pH, which in turn governs membrane permeability, solubility, and target binding. Santa Cruz Biotechnology lists methyl 2-thiomorpholin-4-ylisonicotinate (CAS 898289-26-4) as a structurally related building block, priced at $595/1g vs. $61/250mg for the piperidine analog [2]. The piperidine variant is also the core scaffold for IKK-2 Inhibitor VIII (a piperidinyl-pyridine compound with IC50 = 8.5 nM for IKK-2 and remarkable 29.4× selectivity over IKK-1) [3], demonstrating that the piperidine-pyridine geometry is a privileged scaffold for kinase inhibition that cannot be replicated by morpholine or piperazine isosteres.

kinase inhibitor design pKa modulation CNS drug design

Documented Intermediate Utility: Patent-Based Evidence for Pharmaceutical Synthesis

Methyl 2-(piperidin-1-yl)pyridine-4-carboxylate is cited as a synthetic intermediate in patent US2008/51397 A1 [1], which describes compounds with NK1 receptor antagonist activity and reduced CYP3A4 inhibitory liability compared to aprepitant. The patent specifically references this compound at Page/Page column 25 [1]. Its free acid analog (CAS 855153-75-2) is also cited in the same patent family . This patent linkage provides traceable evidence of the compound's role in a defined pharmaceutical synthesis program, establishing its procurement value for medicinal chemistry teams pursuing neurokinin receptor targets. In contrast, closely related building blocks such as ethyl 2-(piperidin-1-yl)pyridine-3-carboxylate are not cited in this patent context , indicating a specific structural requirement for the isonicotinate methyl ester in these synthetic routes.

pharmaceutical intermediate NK1 antagonist CYP3A4

Methyl 2-(Piperidin-1-yl)pyridine-4-carboxylate: High-Confidence Application Scenarios Derived from Quantitative Evidence


Kinase Inhibitor Medicinal Chemistry Programs Requiring Isonicotinate Scaffolds

For research teams developing ATP-competitive kinase inhibitors, the 4-carboxylate (isonicotinate) geometry of the target compound is essential. The piperidine-pyridine scaffold is validated by IKK-2 Inhibitor VIII (IC50 = 8.5 nM with >29× selectivity over IKK-1) [1], and the isonicotinate carbonyl orientation (31× activity enhancement for 4-pyridyl vs. 3-pyridyl esters in biological recognition studies) [2] supports its selection over 3-carboxylate (nicotinate) regioisomers for programs targeting kinases where the hinge-binding region requires a para-substituted pyridine.

Multi-Step Synthetic Routes Requiring an Unprotected Ester Handle for Late-Stage Diversification

The methyl ester group (XLogP3 = 2.0, TPSA = 42.43 Ų) [3] provides the optimal balance of stability and reactivity for multi-step synthesis. Unlike the free carboxylic acid (MP = 167–168 °C) , the methyl ester does not require protection/deprotection, and its 2 rotatable bonds (vs. ≥3 for ethyl esters) ensure minimal conformational complexity during crystallization and purification. This makes it the preferred intermediate for parallel synthesis and library production in drug discovery settings.

NK1 Antagonist Development Programs Referencing Patent US2008/51397 A1

The compound is a documented intermediate in the synthesis of NK1 receptor antagonists with reduced CYP3A4 inhibition (Patent US2008/51397 A1, Page/Page column 25) [4]. Research programs pursuing next-generation antiemetic agents with improved drug-drug interaction profiles can directly trace this building block to a validated synthetic route, reducing the risk of synthetic route de novo development and ensuring intellectual property alignment.

Physicochemical Property-Driven Library Design for CNS Drug Discovery

With a computed XLogP3 of 2.0 and a TPSA of 42.43 Ų [3], the compound falls within favorable CNS drug-like property space. The piperidine nitrogen provides a protonatable center (estimated pKa ~10) that can form critical salt-bridge interactions with aspartate residues in CNS targets [5]. For fragment-based or property-driven library design, this compound offers a more CNS-compatible physicochemical profile compared to morpholine analogs (lower basicity, higher TPSA) or free carboxylic acid derivatives (poor CNS penetration due to ionization at physiological pH).

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